3,5-ジデメトキシピペルロンギミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

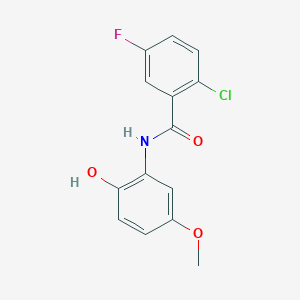

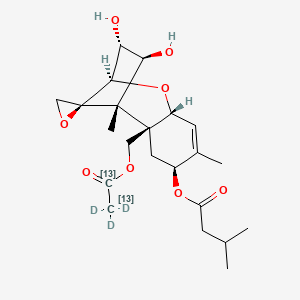

3,5-Didemethoxy Piperlongumine, also known as 3,5-Didemethoxy Piperlongumine, is a useful research compound. Its molecular formula is C₁₅H₁₅NO₃ and its molecular weight is 257.28. The purity is usually 95%.

BenchChem offers high-quality 3,5-Didemethoxy Piperlongumine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Didemethoxy Piperlongumine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

3,5-ジデメトキシピペルロンギミンが誘導されるピペルロンギミンは、強力な抗がん特性を持つことが明らかになっています {svg_1}. ピペルロンギミンは、ヒト甲状腺がん細胞の様々なタイプにおいて、細胞増殖の阻害、細胞周期の調節、および細胞のアポトーシスの誘導を示すことが示されています {svg_2}. ピペルロンギミンの抗がん活性は、活性酸素種 (ROS) の誘導によって達成され、これはさらに下流の Akt シグナル伝達経路を抑制してミトコンドリア依存性アポトーシスを促進します {svg_3}.

血小板凝集の阻害

3,5-ジデメトキシピペルロンギミンは、血小板細胞凝集を強力に阻害することが知られているピペルロンギミンの不純物です {svg_4}. これは、血液凝固障害の予防における潜在的な用途を示唆しています。

腫瘍ターゲティング

ピペルロンギミンは、腫瘍ターゲティングのための予備的なイメージング評価で使用されています {svg_5}. I-125 ラベル化ピペルロンギミン (125 I-PL) は、注射後すぐに腎臓によって排出され、注射後 30 分で腫瘍ターゲティングを実現することがわかりました {svg_6}.

合成と代謝

5,6-ジヒドロピリジン-2 (1H) -オンのアミド化と市販の 3,4,5-トリメトキシ桂皮酸を介した段階を採用した、ピペルロンギミンの最適化された合成経路が考案されています {svg_7}. この研究は、3,5-ジデメトキシピペルロンギミンの合成と代謝に関する貴重な洞察を提供します。

バイオアベイラビリティと毒性

ピペルロンギミンのバイオアベイラビリティと毒性が研究され、治療的用途の開発のための重要な情報を提供しています {svg_8}.

ナノテクノロジーアプリケーション

ピペルロンギミンは、3,5-ジデメトキシピペルロンギミンについてさらに検討できる潜在的なナノテクノロジーアプリケーションを持っています {svg_9}.

作用機序

Target of Action

3,5-Didemethoxy Piperlongumine, also known as Piperlongumine, is a natural product that exhibits potent activity against various types of cancer . It primarily targets major inflammatory signaling cascades, including MAPK , NF-κB , and JAK/STAT . These targets play a crucial role in regulating inflammation and cancer cell proliferation .

Mode of Action

Piperlongumine interacts with its targets by inhibiting their activity, leading to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . This interaction results in apoptosis, cell cycle arrest, and increased ROS generation .

Biochemical Pathways

The compound affects several biochemical pathways. It has a strong inhibitory effect on the MAPK pathway and ERK-mediated autophagy . It also impacts the NF-κB pathway and its downstream signaling cascade . These affected pathways lead to a decrease in the expression of anti-apoptotic proteins and an increase in the expression of pro-apoptotic proteins .

Pharmacokinetics

It has been suggested that the compound has high oral bioavailability and optimal exposure levels .

Result of Action

The action of Piperlongumine results in significant molecular and cellular effects. It leads to apoptosis and cell cycle arrest in cancer cells . Moreover, it efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression, thereby lowering inflammation in the lungs and other bodily organs .

Action Environment

The action, efficacy, and stability of Piperlongumine can be influenced by various environmental factors. For instance, in vivo metabolism studies have shown that I-125 labeled Piperlongumine was expelled by the kidney soon post injection, so tumor targeting was achieved at 30 min post injection . .

Safety and Hazards

生化学分析

Biochemical Properties

3,5-Didemethoxy Piperlongumine interacts with a family of proteins called TRP ion channels . It acts as an inhibitor of a type of TRP ion channel called TRPV2, which exists in many cell types .

Cellular Effects

3,5-Didemethoxy Piperlongumine has been shown to inhibit cell proliferation and induce cellular apoptosis in various types of human cancer cells . It has been found to elevate cellular levels of reactive oxygen species (ROS) selectively in cancer cell lines .

Molecular Mechanism

3,5-Didemethoxy Piperlongumine works by binding to and hindering the activity of a protein called TRPV2 . This protein is overexpressed in certain cancers in a way that appears to drive cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, 3,5-Didemethoxy Piperlongumine has shown to have a fast clearance and tumor targeting effect . It was found that I-125 labeled piperlongumine was expelled by the kidney soon after injection, achieving tumor targeting at 30 minutes post-injection .

Dosage Effects in Animal Models

In animal models, 3,5-Didemethoxy Piperlongumine has shown strong activity against glioblastoma, one of the least treatable types of brain cancer

Metabolic Pathways

It is known that it is involved in the cytochrome P450 family enzymes, which are responsible for the majority of drug metabolism in humans .

Subcellular Localization

It is known that it inhibits the nuclear translocation of certain proteins, suggesting that it may have effects on protein localization within cells .

特性

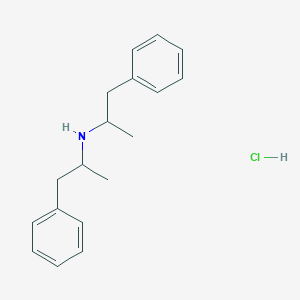

IUPAC Name |

1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-13-8-5-12(6-9-13)7-10-15(18)16-11-3-2-4-14(16)17/h2,4-10H,3,11H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZMHSIBGMOVHF-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)